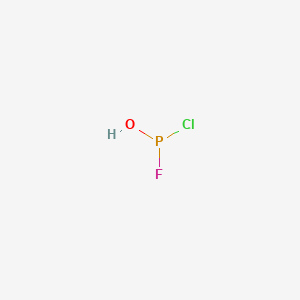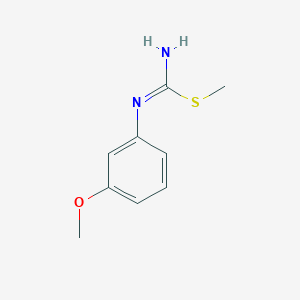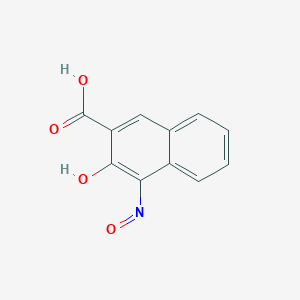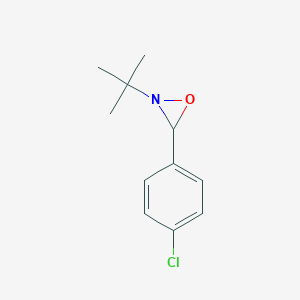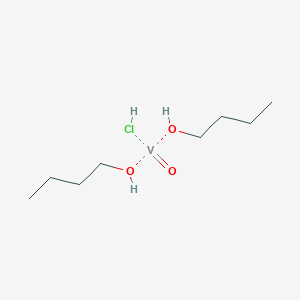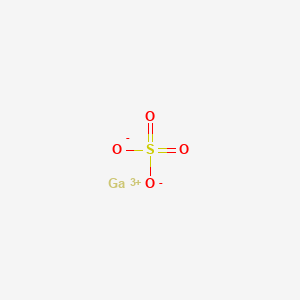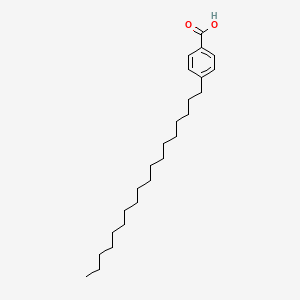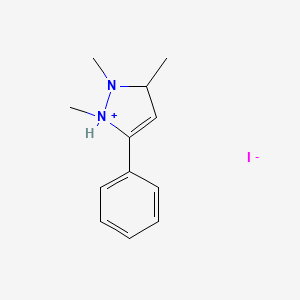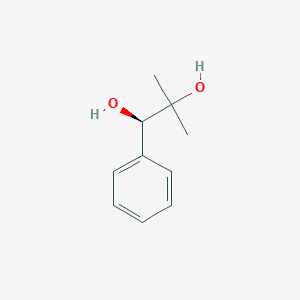
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one is an organic compound with a chiral center, making it optically active It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one typically involves the use of starting materials such as 4-methoxybenzaldehyde and 2-methylbutanone. One common synthetic route includes the following steps:
Aldol Condensation: The reaction between 4-methoxybenzaldehyde and 2-methylbutanone in the presence of a base such as sodium hydroxide to form an intermediate aldol product.
Dehydration: The intermediate undergoes dehydration to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile
- 3-(4-Methoxyphenyl)-2-propenal
- 2-Methoxyphenyl isocyanate
Uniqueness
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one is unique due to its specific structural features, such as the presence of a methoxy group and a chiral center
Propriétés
Numéro CAS |
27763-55-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(2S)-1-(4-methoxyphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)12(13)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3/t9-/m0/s1 |
Clé InChI |
VASTZFXIPBJXFK-VIFPVBQESA-N |
SMILES isomérique |
CC[C@H](C)C(=O)C1=CC=C(C=C1)OC |
SMILES canonique |
CCC(C)C(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



